Product packaging for Manganese oxalate dihydrate(Cat. No.:CAS No. 88682-90-0)

Manganese oxalate dihydrate

Cat. No.: B8022375
CAS No.: 88682-90-0
M. Wt: 178.99 g/mol
InChI Key: HDJUVFZHZGPHCQ-UHFFFAOYSA-L
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Description

Manganese Oxalate Dihydrate (MnC₂O₄·2H₂O, CAS 6556-16-7) is an inorganic coordination compound of manganese(II) and oxalic acid, widely recognized as a versatile and high-purity precursor in materials science and chemistry research . It typically presents as a pale pink to white crystalline powder that is sparingly soluble in water but soluble in dilute acids . Its primary research value lies in its controlled thermal decomposition; when heated in an inert atmosphere, it readily transforms into various manganese oxide phases, such as MnO and Mn₃O₄, which are of significant technological interest . This predictable decomposition pathway makes it an excellent starting material for synthesizing nanostructured manganese oxides with tailored morphologies and high phase purity . A key application is in advanced energy storage, where this compound is pyrolyzed to create high-performance anode materials for lithium-ion batteries (LIBs) . For instance, a one-step pyrolysis process can yield a composite of MnO and Mn₃O4 nanoparticles, which form a porous architecture that provides excellent lithium storage performance, including high specific capacity (1041.8 mAh g⁻¹ at 200 mA g⁻¹) and remarkable long-term cycling stability (511.2 mAh g⁻¹ after 2000 cycles) . Beyond batteries, this compound is valuable in catalysis, serving as a precursor for manganese oxides used in oxidation-reduction reactions, environmental catalysis for pollutant removal, and as a catalyst support . It also finds use in the synthesis of ceramic pigments, magnetic materials, and as a reagent in analytical chemistry for gravimetric analysis . The compound is chemically stable under standard ambient conditions and should be stored in a tightly closed container in a dry, ventilated place . Please note that this product is intended for research and laboratory use only. It is not intended for personal, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4MnO6 B8022375 Manganese oxalate dihydrate CAS No. 88682-90-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

manganese(2+);oxalate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJUVFZHZGPHCQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Mn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4MnO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237240
Record name Manganese oxalate dihydrate
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Molecular Weight

178.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88682-90-0, 6556-16-7
Record name Manganese oxalate dihydrate
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Record name Manganese oxalate dihydrate
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Record name Manganese(II) oxalate dihydrate
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Record name MANGANESE OXALATE DIHYDRATE
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Synthetic Methodologies for Manganese Oxalate Dihydrate

Precipitation Routes for Manganese Oxalate (B1200264) Dihydrate Synthesis

Precipitation is a widely employed method for synthesizing manganese oxalate dihydrate due to its simplicity and scalability. This technique typically involves the reaction of a soluble manganese salt, such as manganese sulfate (B86663) or manganese chloride, with an oxalate source, like oxalic acid or sodium oxalate, in a suitable solvent. wikipedia.orgacs.org The insoluble this compound then precipitates out of the solution. The general reaction can be represented as:

Mn²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) → MnC₂O₄·2H₂O(s)

The effectiveness of this method hinges on the careful manipulation of several experimental variables to control the nucleation and growth of the crystals. nih.gov

The physicochemical properties of the synthesized this compound can be tailored by adjusting key reaction parameters.

pH: The pH of the reaction medium significantly influences the precipitation process. Manganese oxalate is more readily precipitated in acidic solutions. researchgate.net Studies have shown that an optimal pH range for manganese recovery via oxalate precipitation is between 5.5 and 6.0. cabidigitallibrary.org Operating at a higher pH is generally avoided as it increases the likelihood of precipitating other manganese compounds, such as manganese carbonate (MnCO₃). cabidigitallibrary.org

Reactant Concentrations: The concentration of the manganese and oxalate precursors is a critical factor in controlling both the crystal form (polymorphism) and morphology. Research indicates that at lower reactant concentrations (e.g., below 0.2 mol·L⁻¹), monoclinic α-MnC₂O₄·2H₂O is formed, whereas higher concentrations favor the formation of orthorhombic MnC₂O₄·3H₂O. researchgate.net Concentration also affects the particle shape; as the reactant concentration is increased from 0.1 to 0.3 mol·L⁻¹, the morphology of manganese oxalate can shift from rods to cubes. researchgate.net

Table 1: Effect of Reaction Parameters on Manganese Oxalate Synthesis
ParameterConditionObserved EffectReference
pHAcidicFacilitates precipitation researchgate.net
5.5 - 6.0Optimal for high yield and purity cabidigitallibrary.org
Temperature20°C to 80°CInsignificant effect on yield cabidigitallibrary.org
Increasing Temperature (e.g., 140°C to 170°C)Alters crystal morphology (e.g., plate-like particles) researchgate.net
Reactant Concentration< 0.2 mol·L⁻¹Favors formation of monoclinic α-MnC₂O₄·2H₂O researchgate.net
0.1 to 0.3 mol·L⁻¹Morphology changes from rods to cubes researchgate.net

The choice of solvent system provides another avenue for controlling the synthesis outcome. While aqueous systems are common, organic-water binary solvent systems (OWBS) have been shown to effectively control both the phase and morphology of this compound. researchgate.net The use of solvent mixtures like dimethyl sulfoxide (B87167) (DMSO) with proton solvents such as water, ethanol, or ethylene (B1197577) glycol plays a key role in determining the final product's structure and morphology. nih.gov For example, monoclinic MnC₂O₄·2H₂O microrods are typically prepared in a water-DMSO mixture. nih.gov The dielectric constant of the mixed solvent can alter electrostatic interactions and the nucleation rate, thereby influencing particle size. researchgate.net The water content in organic solvents like acetic acid is also a critical factor; specific water percentages are required for efficient precipitation depending on the oxalate source used (e.g., sodium, potassium, or ammonium (B1175870) oxalate). google.com

Co-precipitation is a versatile technique used to synthesize homogeneous, mixed-metal oxalate precursors, which are often used to produce complex oxides like spinels. lew.ro In this method, a solution containing multiple metal ions (e.g., manganese, cobalt, nickel) is treated with an oxalate-containing solution, causing the simultaneous precipitation of a mixed-metal oxalate. mdpi.com This approach has been successfully used to prepare precursors for Fe-Mn and Cu-Mn mixed oxides. researchgate.netresearchgate.net A key advantage is that the resulting co-precipitated oxalates can behave as a single compound during subsequent thermal decomposition, leading to a higher yield and more homogeneous final oxide product compared to using physical mixtures of individual oxalates. lew.ro However, the relative solubilities of the individual metal oxalates can affect the stoichiometry of the precipitate; for instance, the slightly higher solubility of manganese oxalate can lead to a lower-than-expected manganese content in Ni-Mn-Co oxalate precipitates. mdpi.com

Hydrothermal Synthesis Approaches for this compound

Hydrothermal synthesis is an effective method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been successfully applied to synthesize this compound, yielding well-defined single crystals. st-andrews.ac.ukresearchgate.net The process typically involves heating a reaction mixture containing a manganese salt and an oxalate source in a sealed vessel (autoclave). The elevated temperature and pressure increase the solubility of the reactants and facilitate the crystallization of the product. Hydrothermal synthesis offers excellent control over the crystal structure, and studies have determined the precise crystallographic parameters of hydrothermally grown MnC₂O₄·2H₂O, confirming its orthorhombic crystal system. st-andrews.ac.uk

Principles of Crystallization Control in this compound Synthesis

Controlling the crystallization process is fundamental to obtaining this compound with desired physical characteristics. The key principles revolve around managing nucleation and crystal growth, which are influenced by supersaturation, temperature, solvent properties, and the presence of additives.

Crystallographic and Structural Investigations of Manganese Oxalate Dihydrate

Single-Crystal X-ray Diffraction Analysis of Manganese Oxalate (B1200264) Dihydrate Polymorphs

Single-crystal X-ray diffraction has been instrumental in identifying and characterizing at least two polymorphs of manganese oxalate dihydrate. These polymorphs, designated α- and γ-MnC₂O₄·2H₂O, possess distinct crystal systems and space groups. acs.org

The α-polymorph crystallizes in the monoclinic system with the space group C2/c. acs.org In contrast, the γ-polymorph belongs to the orthorhombic crystal system, characterized by the space group P2₁2₁2₁. acs.orgresearchgate.net The structure of the γ-polymorph consists of one-dimensional chains formed by oxalate-bridged manganese centers. researchgate.netst-andrews.ac.uk

Detailed crystallographic data for both polymorphs, derived from diffraction studies, are summarized below.

Parameterα-MnC₂O₄·2H₂Oγ-MnC₂O₄·2H₂O
Crystal SystemMonoclinicOrthorhombic
Space GroupC2/cP2₁2₁2₁
a (Å)11.98966.262
b (Å)5.639513.585
c (Å)9.9786.091
α (°)9090
β (°)128.32990
γ (°)9090
Z44

Powder X-ray Diffraction Characterization of this compound

Powder X-ray diffraction (XRD) is a primary technique for the routine identification and phase characterization of polycrystalline samples of this compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the compound. Experimental XRD patterns of synthesized this compound confirm its crystalline nature. rsc.org

Rietveld refinement of powder XRD data has been successfully used to determine the crystal structure of the monoclinic α-polymorph, confirming the C2/c space group and providing precise unit cell parameters. researchgate.net This method is crucial for analyzing materials that are difficult to synthesize as large single crystals suitable for single-crystal diffraction.

Neutron Diffraction Studies of this compound

Neutron diffraction studies have provided deeper insights into both the crystal and magnetic structures of this compound. Experiments conducted on a deuterated polycrystalline sample (MnC₂O₄·2D₂O) confirmed the monoclinic space group C2/c for the α-polymorph, with structural parameters refined using the Rietveld method. researchgate.net The use of deuterium (B1214612) instead of hydrogen is common in neutron diffraction to reduce incoherent scattering and improve data quality. researchgate.net

These studies have been particularly valuable in exploring the low-temperature properties of the compound. At 1.5 K, neutron diffraction diagrams reveal weak Bragg reflections that are indicative of magnetic ordering of the Mn²⁺ ions. researchgate.net This has allowed for the characterization of a complex antiferromagnetic structure at cryogenic temperatures. researchgate.net

Structural Disorder and Unit Cell Parameter Variability in this compound

Investigations into the structure of this compound have revealed instances of structural disorder. researchgate.net Studies have shown that refining powder X-ray diffraction patterns of certain samples requires the implementation of an order-disorder model to achieve a proper fit, suggesting deviations from a perfectly ordered crystal lattice. researchgate.net

Furthermore, the unit cell parameters of this compound exhibit variability with temperature. Neutron diffraction experiments have observed a noticeable change of approximately 2% in the lattice constant 'a' for the α-polymorph over the temperature range of 100 K to 295 K. researchgate.net This variability is an important characteristic of the material's structural response to thermal changes.

Coordination Environment and Bonding in this compound

In this compound, the manganese(II) ion is typically found in a distorted octahedral coordination environment. researchgate.netatamanchemicals.com The coordination sphere around the central Mn²⁺ ion is composed of oxygen atoms from both the oxalate anions and the water molecules. atamanchemicals.com

The oxalate anion (C₂O₄²⁻) acts as a bidentate ligand, coordinating to the manganese center through two of its oxygen atoms to form a stable chelate structure. researchgate.netatamanchemicals.com It also functions as a bridging ligand, linking adjacent manganese ions to form one-dimensional polymeric chains. researchgate.netresearchgate.netatamanchemicals.com The remaining coordination sites on the manganese ion are occupied by two water molecules, which are often arranged in trans positions to each other. researchgate.netresearchgate.net The crystal structure is further stabilized by a network of hydrogen bonds involving the coordinated water molecules and the oxalate groups. atamanchemicals.com

Spectroscopic Characterization of Manganese Oxalate Dihydrate and Its Polymorphs

Vibrational Spectroscopy (Infrared and Raman) of Manganese Oxalate (B1200264) Hydrates

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of manganese oxalate hydrates. researchgate.net These methods allow for the identification of functional groups and provide information about the crystal structure and bonding within the compounds. researchgate.net The elucidation of IR and Raman spectra is based on the structural uniqueness of the different manganese(II) oxalate hydrates. nih.gov

There are three primary known hydrates of manganese(II) oxalate: monoclinic α-MnC₂O₄·2H₂O, orthorhombic γ-MnC₂O₄·2H₂O, and orthorhombic MnC₂O₄·3H₂O. researchgate.netacs.org The vibrational spectra of these compounds show close similarities to other structurally related metal oxalates, such as those of copper(II) and iron(II). conicet.gov.ar

The experimental IR and Raman spectra of manganese oxalate hydrates exhibit characteristic bands corresponding to the vibrations of the oxalate anion, water molecules, and the Mn-O bonds. The assignment of these bands is aided by comparison with other metal oxalates and by isotopic substitution studies, such as partial deuteration. researchgate.netscielo.br

The strong and broad band observed in the IR spectrum around 3340 cm⁻¹ is indicative of the O-H stretching vibrations within the water molecules. researchgate.net The position of this band suggests the involvement of water molecules in relatively strong hydrogen bonds. conicet.gov.ar The bending mode of water, δ(H₂O), is also identifiable. In the IR spectra of partially deuterated α-MnC₂O₄·2H₂O, new bands appear that are characteristic of HDO and D₂O, confirming the assignments of the water vibrations. researchgate.net

The vibrations of the oxalate ligand are particularly informative. The antisymmetric C=O stretching vibration, νₐₛ(C=O), typically appears as a very strong band in the IR spectrum around 1610-1640 cm⁻¹, while the symmetric C=O stretching vibration, νₛ(C=O), is observed in the Raman spectrum. researchgate.netconicet.gov.ar The symmetric and antisymmetric O-C-O stretching modes are found at approximately 1310 cm⁻¹ and 1359 cm⁻¹, respectively. researchgate.net The C-C stretching vibration and OCO deformation modes are also present in the spectra, typically in ranges that are common for these types of vibrations in oxalate complexes. conicet.gov.ar

Table 1: Experimental Vibrational Frequencies (cm⁻¹) for α-MnC₂O₄·2H₂O

Infrared (IR)RamanAssignment
~3340-ν(O-H) of water
16341636νₐₛ(C=O)
13611360νₛ(C=O) + δ(O-C=O)
13151314νₛ(C=O) + δ(O-C=O)
824824δ(O-C=O) + ν(Mn-O)
500496ν(Mn-O) + ring deformation

Data sourced from vibrational spectroscopic investigations of manganese(II) oxalate hydrates. researchgate.net

Computational methods, particularly those based on Density Functional Theory (DFT), have been employed to predict and interpret the vibrational spectra of manganese oxalate hydrates. nih.gov These in silico studies provide a deeper understanding of the relationship between the structural properties and the vibrational characteristics of these compounds. acs.org By performing calculations on both isolated molecules and crystal structures, researchers can assess the impact of intermolecular interactions on the vibrational modes. acs.org

Statistical techniques such as cluster analysis (CA) and two-way clustering are used to analyze the large datasets generated from both experimental and computational vibrational spectroscopy. nih.govacs.org This approach helps to identify similarities and differences among the various manganese oxalate hydrates and their polymorphs. nih.gov For instance, cluster analysis of IR and Raman frequencies can reveal relationships between high-frequency vibrational bands across different hydrates, suggesting comparable coordination of the Mn(II) ion even in structures with varying water content. acs.org

The comparison between experimental and calculated spectra generally shows good agreement, with only small differences in vibrational frequencies. acs.org This validates the accuracy of the computational models. acs.org Such analyses have demonstrated a strong correlation between the vibrational spectra calculated for isolated molecules and those for the full crystal structures, indicating that the molecular structure plays a dominant role in determining the vibrational properties. acs.org

X-ray Photoelectron Spectroscopy (XPS) of Manganese Oxalate Dihydrate

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent atoms in a material. For manganese compounds, XPS is particularly useful for identifying the oxidation state of the manganese ions. aip.org The analysis of the Mn 2p, Mn 3s, and Mn 3p core level spectra provides valuable information. iaea.org

In the context of manganese oxalate, which upon thermal decomposition yields various manganese oxides, XPS is instrumental in characterizing the resulting products. researchgate.net For manganese oxides, the Mn 2p₃/₂ peak position and the spin-energy separation between the Mn 2p₃/₂ and Mn 2p₁/₂ peaks are key indicators of the manganese oxidation state. researchgate.netresearchgate.net For instance, the Mn 2p₃/₂ peak for Mn₂O₃ is centered at approximately 641.8 eV with a spin-energy separation of about 11.5 eV. researchgate.netresearchgate.net

While specific XPS studies solely on this compound are not extensively reported, the principles of XPS analysis of manganese-containing compounds are directly applicable. The binding energies of the Mn 2p peaks would be characteristic of Mn(II) in an oxalate coordination environment. It is expected that the Mn 2p₃/₂ binding energy for Mn(II) in manganese oxalate would be lower than that for higher oxidation states like Mn(III) and Mn(IV) found in its decomposition products. rruff.info

Table 2: Representative Mn 2p Binding Energies for Different Manganese Oxidation States

Manganese OxideOxidation StateMn 2p₃/₂ Binding Energy (eV)Mn 2p₁/₂ Binding Energy (eV)Spin-Energy Separation (eV)
MnOMn(II)~641.2~652.7~11.5
Mn₂O₃Mn(III)~641.8~653.3~11.5
MnO₂Mn(IV)~642.4~654.0~11.6

Note: These are typical values for manganese oxides and serve as a reference for the expected shifts in manganese oxalate. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Studies of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of manganese-containing compounds is often challenging due to the paramagnetic nature of most manganese oxidation states, including Mn(II) (a d⁵ high-spin system) present in this compound. acs.orghuji.ac.il The unpaired electrons in paramagnetic species lead to significant line broadening and large isotropic shifts of the NMR signals, which can make the spectra difficult to acquire and interpret. acs.orgresearchgate.net

Despite these difficulties, paramagnetic NMR can provide valuable insights into the structure and dynamics of manganese complexes. acs.org For instance, well-resolved, isotropically shifted ¹H NMR spectra can sometimes be obtained for high-spin Mn(III) complexes, and similar principles apply to Mn(II) systems. acs.org The large shifts can be sensitive to the coordination environment and the nature of the ligands bound to the manganese center. acs.org

In the case of this compound, ¹H NMR could potentially be used to study the water molecules and their interaction with the paramagnetic Mn(II) center. The relaxation times of the water protons would be significantly affected by their proximity to the manganese ion. However, due to the paramagnetic line broadening, high-resolution spectra of the oxalate ligand itself (e.g., ¹³C NMR) would be extremely difficult to obtain. huji.ac.il The majority of successful manganese NMR studies focus on diamagnetic manganese species (oxidation states -I, 0, I, and VII) or utilize specialized techniques to overcome the challenges of paramagnetism. huji.ac.il

X-ray Absorption Spectroscopy (XAS) for Manganese Speciation in Oxalate Systems

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a specific element in a sample. geoscienceworld.org For manganese systems, Mn K-edge XAS is widely used to probe the oxidation state and coordination environment of manganese atoms. nih.gov The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region is particularly sensitive to the oxidation state and coordination geometry of the manganese atom. geoscienceworld.org The energy of the absorption edge shifts to higher energies with an increasing manganese oxidation state. geoscienceworld.org The pre-edge features in the XANES spectrum are related to 1s to 3d transitions and can provide detailed information about the symmetry of the manganese coordination environment. acs.org

The EXAFS region provides information about the local atomic environment around the manganese atom, including the identity and number of neighboring atoms and their distances from the manganese center. nih.gov This allows for the precise determination of bond lengths, such as the Mn-O distances in this compound. acs.org

In the context of manganese oxalate systems, XAS can be used to characterize the speciation of manganese. For example, it can distinguish between manganese coordinated to oxalate ligands and manganese in other forms, such as dissolved aqueous ions or solid-state oxide phases that might form under certain conditions. acs.org The analysis of XAS data, often in conjunction with theoretical calculations like time-dependent density functional theory (TD-DFT), allows for a detailed interpretation of the spectra and a comprehensive understanding of the manganese coordination chemistry. nih.govacs.org

Thermal Decomposition Studies of Manganese Oxalate Dihydrate

Decomposition Pathways and Reaction Mechanisms of Manganese Oxalate (B1200264) Dihydrate

The thermal decomposition of manganese oxalate dihydrate (MnC₂O₄·2H₂O) is a multi-step process that is highly dependent on the experimental conditions, particularly the surrounding atmosphere and heating rate. researchgate.net The process generally begins with the loss of its water of crystallization, followed by the decomposition of the resulting anhydrous salt into various manganese oxides. atamanchemicals.comcabidigitallibrary.org

Dehydration Processes

The initial stage in the thermal decomposition of this compound is dehydration, where the two molecules of water of crystallization are removed. This process is an endothermic reaction. researchgate.net Studies using thermogravimetric analysis (TGA) show that for this compound (MnC₂O₄·2H₂O), this dehydration typically occurs in a single step. researchgate.net

The temperature range for this dehydration event is generally observed between 150°C and 230°C. atamanchemicals.comcabidigitallibrary.org For instance, one study identified a significant weight loss of approximately 20% between 171°C and 230°C, with a peak at 184°C, which corresponds to the theoretical water content (20.1 wt%) in the dihydrate form. cabidigitallibrary.org The product of this stage is anhydrous manganese oxalate (MnC₂O₄).

ParameterObserved Value/RangeReference
Dehydration Temperature Range150°C - 230°C atamanchemicals.comcabidigitallibrary.org
Number of StepsOne researchgate.net
Weight Loss~20% cabidigitallibrary.org
Enthalpy of Dehydration (ΔH)86 kJ/mol researchgate.net

Conversion to Anhydrous Manganese Oxalate and Subsequent Decomposition

Following the complete removal of water, the stable anhydrous manganese oxalate is formed. This intermediate compound exhibits thermal stability over a specific temperature range before it begins to decompose. cabidigitallibrary.org The decomposition of the anhydrous salt is a complex process where the final products are heavily influenced by the gaseous environment. researchgate.netcabidigitallibrary.org

In an inert or vacuum atmosphere (such as helium, nitrogen, or argon), the decomposition of anhydrous manganese oxalate primarily yields manganese(II) oxide (MnO) along with the evolution of carbon monoxide (CO) and carbon dioxide (CO₂) gases. atamanchemicals.comcabidigitallibrary.orgresearchgate.net The general reaction can be represented as: MnC₂O₄(s) → MnO(s) + CO(g) + CO₂(g) wikipedia.org

In an oxidizing atmosphere (such as air or pure oxygen), the decomposition pathway is altered. The initial formation of MnO may still occur, but it is subsequently oxidized to higher manganese oxides. researchgate.netresearchgate.net The final solid product is often a mixture of oxides or a single phase such as manganese(II,III) oxide (Mn₃O₄) or manganese(III) oxide (Mn₂O₃), depending on the temperature and oxygen partial pressure. researchgate.netcabidigitallibrary.orgresearchgate.net For example, decomposition in an oxygen atmosphere has been shown to produce Mn₂O₃, while decomposition in air can yield Mn₃O₄ or Mn₂O₃. cabidigitallibrary.orgresearchgate.net The presence of oxygen significantly reduces the temperature at which decomposition commences. rsc.org

The decomposition of the anhydrous oxalate in an inert atmosphere typically begins at temperatures above 295°C. cabidigitallibrary.org

AtmospherePrimary Solid Product(s)Reference
Inert (Helium, Nitrogen)Manganese(II) oxide (MnO) cabidigitallibrary.orgresearchgate.net
VacuumManganese(II) oxide (MnO) rsc.orgrsc.org
Oxidizing (Air, Oxygen)Manganese(III) oxide (Mn₂O₃), Manganese(II,III) oxide (Mn₃O₄) researchgate.netcabidigitallibrary.orgresearchgate.net

Nucleation and Growth Phenomena During Decomposition

The decomposition of solid manganese oxalate into solid manganese oxide is a solid-state reaction that proceeds via nucleation and growth mechanisms. The process begins with the formation of tiny, stable nuclei of the new product phase (e.g., MnO) at specific reactive sites on the surface or within the crystal lattice of the anhydrous manganese oxalate. researchgate.netresearchgate.net

Once formed, these nuclei grow in size, and the reaction progresses at the interface between the reactant (manganese oxalate) and the product (manganese oxide). rsc.org In-situ high-temperature X-ray diffraction studies have revealed that the decomposition in air starts with the nucleation of amorphous MnO at lower temperatures. researchgate.netresearchgate.net This amorphous phase is then oxidized and crystallizes into Mn₂O₃ or Mn₃O₄ at higher temperatures. researchgate.netresearchgate.net The rate of decomposition is influenced by how quickly these nuclei form and the geometry of their subsequent growth. researchgate.net The conditions under which the initial dihydrate is dehydrated can also affect the subsequent decomposition, with vacuum-dehydrated salt reacting more rapidly than air-dehydrated salt, suggesting that the structure of the anhydrous intermediate plays a role in the nucleation process. rsc.orgrsc.org

Kinetic Analysis of Thermal Decomposition of this compound

The study of the kinetics of the thermal decomposition of this compound provides quantitative insights into the reaction rates and mechanisms. Kinetic analysis is performed by fitting experimental data, typically obtained from thermogravimetric analysis (TGA) under isothermal (constant temperature) or non-isothermal (constant heating rate) conditions, to various solid-state reaction models. researchgate.netresearchgate.net

Isothermal and Non-Isothermal Kinetic Models (e.g., Avrami-Erofeev, Prout-Tompkins)

Several mathematical models are used to describe the kinetics of solid-state decomposition. For manganese oxalate, the Avrami-Erofeev and Prout-Tompkins models have been successfully applied. researchgate.netresearchgate.net

Avrami-Erofeev Model : This model is frequently used to describe reactions controlled by nucleation and growth. The general equation is [-ln(1-α)]^(1/n) = kt, where α is the fraction of decomposed material, k is the rate constant, t is time, and n is a constant related to the mechanism of nucleation and the geometry of nucleus growth. Studies on the isothermal decomposition of manganese(II) oxalate in a helium atmosphere found that the Avrami-Erofeev equation described the experimental data well, suggesting the rate-limiting step is the nucleation of the new MnO phase. researchgate.net

Prout-Tompkins Model : This model is often applied to reactions that exhibit autocatalysis, where the product of the reaction catalyzes further decomposition. The model describes sigmoidal (S-shaped) reaction curves, which are characteristic of processes involving branching nuclei. The kinetics of manganese oxalate decomposition in a vacuum have been shown to be describable by the Prout-Tompkins model. researchgate.net

The choice of the most appropriate model depends on the specific reaction conditions and the shape of the kinetic curves obtained from the experimental data. researchgate.net

Activation Energy Determination for Decomposition Stages

Activation energy (Ea) is a critical kinetic parameter representing the minimum energy required for a reaction to occur. It is determined from the temperature dependence of the reaction rate constant, often using methods like the Arrhenius equation.

For the thermal decomposition of manganese(II) oxalate, distinct activation energies are associated with the different stages of the process.

Dehydration : The activation energy for the initial dehydration step has been determined through various kinetic analyses.

Anhydrous Decomposition : The activation energy for the subsequent decomposition of the anhydrous oxalate varies significantly with the atmosphere.

In an inert (helium) atmosphere, the isothermal decomposition of manganese(II) oxalate to MnO was found to have an activation energy of 184.7 ± 5.2 kJ/mol. researchgate.net

In an oxidizing atmosphere, the activation energy is significantly lower than for the decomposition in a vacuum, indicating that the presence of oxygen facilitates the decomposition process. rsc.orgrsc.org

Decomposition StageAtmosphereActivation Energy (Ea)Reference
Decomposition of Anhydrous MnC₂O₄Helium (Isothermal)184.7 ± 5.2 kJ/mol researchgate.net
Decomposition of Anhydrous MnC₂O₄OxygenSignificantly lower than in vacuum rsc.org

Influence of Atmospheric Conditions on Thermal Decomposition Products

The atmosphere in which the thermal decomposition of this compound (MnC₂O₄·2H₂O) occurs plays a critical role in determining the reaction pathway and the nature of the final products. The primary distinction lies between inert and oxidizing environments.

Decomposition in Inert Atmospheres (e.g., Helium, Nitrogen, Vacuum)

In an inert atmosphere, such as nitrogen (N₂), helium (He), argon (Ar), or under vacuum, the decomposition of anhydrous manganese oxalate proceeds to form manganese(II) oxide (MnO) as the main solid product. researchgate.net The process typically involves two main stages following the initial dehydration.

First, the dihydrate loses its two water molecules to form anhydrous manganese oxalate (MnC₂O₄). The second stage is the decomposition of the anhydrous salt. In an inert atmosphere, this decomposition liberates carbon monoxide (CO) and carbon dioxide (CO₂) simultaneously, resulting in the formation of MnO. researchgate.net

The general reaction for the decomposition of the anhydrous oxalate in an inert atmosphere is: MnC₂O₄(s) → MnO(s) + CO(g) + CO₂(g) wikipedia.org

Studies have shown that the decomposition temperature ranges between 335-434 °C in an argon atmosphere. researchgate.net In a vacuum, the decomposition to MnO is also the primary pathway. rsc.org The rate of this decomposition can be influenced by the conditions under which the initial dehydration of the dihydrate was performed. Salt dehydrated in a vacuum decomposes more rapidly than salt dehydrated in air. rsc.org

Decomposition in Oxidizing Atmospheres (e.g., Air, Oxygen)

When this compound is heated in an oxidizing atmosphere like air or pure oxygen, the decomposition pathway becomes more complex due to the participation of oxygen in the reaction. This leads to the formation of manganese oxides in higher oxidation states.

Following dehydration, the decomposition of anhydrous manganese oxalate in air occurs at a lower temperature range (230-361 °C) compared to in an inert atmosphere. researchgate.net In the presence of oxygen, the carbon monoxide produced during the initial decomposition can be further oxidized to carbon dioxide. Concurrently, the manganese(II) is oxidized.

The final product is highly dependent on the temperature and heating rate. researchgate.net In situ high-temperature X-ray diffraction (XRD) has revealed that the decomposition in air may initially form amorphous MnO at lower temperatures. researchgate.netresearchgate.net This amorphous MnO is then rapidly oxidized at higher temperatures to form more stable, higher-valence oxides. researchgate.netresearchgate.net

Commonly reported final products in air include manganese(III) oxide (Mn₂O₃) and hausmannite (Mn₃O₄). researchgate.netresearchgate.net For instance, annealing monoclinic MnC₂O₄·2H₂O at 450°C in air can lead to its complete transformation into Mn₃O₄. researchgate.net The formation of Mn₂O₃ has also been widely observed as a final product. rsc.org The specific oxide formed can be influenced by factors such as heating rate and the precise composition of the atmosphere. nih.gov

The table below summarizes the decomposition products under different atmospheric conditions.

AtmosphereTemperature Range (°C)Primary Solid Product(s)Gaseous Products
Inert (Ar, N₂, He, Vacuum) 335 - 434 (in Ar)MnOCO, CO₂
Oxidizing (Air, O₂) 230 - 361 (in Air)Mn₂O₃, Mn₃O₄ (often via amorphous MnO)CO₂

Characterization of Intermediate and Final Decomposition Products (e.g., MnO, MnCO₃, Mn₂O₃, Mn₃O₄)

The intermediate and final products of the thermal decomposition of this compound are typically characterized using techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC).

Manganese(II) Oxide (MnO) : This is the characteristic final product in inert atmospheres. researchgate.net It is a stable oxide of Mn(II). XRD analysis is used to confirm its crystalline structure.

Manganese Carbonate (MnCO₃) : While the direct decomposition of many metal oxalates can proceed through a carbonate intermediate, the literature on manganese oxalate decomposition often points to a direct breakdown into the oxide and gaseous products, especially in inert atmospheres. However, under specific conditions, particularly involving the gaseous products, the formation of carbonate species cannot be entirely ruled out.

Manganese(III) Oxide (α-Mn₂O₃) : This is a common final product when the decomposition is carried out in an oxidizing atmosphere. rsc.orgnih.gov Its formation involves the oxidation of the initially formed Mn(II) species. researchgate.netresearchgate.net The phase stability of manganese oxides shows that Mn₂O₃ is stable at higher temperatures in the presence of oxygen. mdpi.com

Manganese(II,III) Oxide (Mn₃O₄) : Also known as hausmannite, Mn₃O₄ is another frequently identified final product in oxidizing conditions. researchgate.netresearchgate.net Depending on the annealing temperature and atmosphere, it can be the predominant phase. For example, heating in air can yield Mn₃O₄. researchgate.netmdpi.com

The table below details the common decomposition products and the conditions under which they are typically formed.

CompoundFormulaTypical Formation ConditionRole in Decomposition
Manganese(II) OxideMnOInert Atmosphere (N₂, Ar, Vacuum)Final Product
Manganese CarbonateMnCO₃Not a commonly reported stable intermediateTheoretical Intermediate
Manganese(III) OxideMn₂O₃Oxidizing Atmosphere (Air, O₂)Final Product
Manganese(II,III) OxideMn₃O₄Oxidizing Atmosphere (Air, O₂)Final Product

Effect of Irradiation on Thermal Decomposition Kinetics and Mechanism

Irradiation of this compound, for instance with gamma rays, can significantly influence the kinetics of its subsequent thermal decomposition. Studies have shown that irradiation can enhance the rate of decomposition processes. acs.orgiaea.org

The primary effect of irradiation is the creation of defects and active sites within the crystal lattice. These sites can act as nucleation points for the decomposition reaction, thereby lowering the energy barrier for the process to begin. This leads to an acceleration of the decomposition rate.

Research on the dehydration of manganous oxalate dihydrate, the first step in its thermal decomposition, has demonstrated that pre-irradiation enhances the rate of water loss. acs.org The mechanism of the decomposition process itself is generally not altered by irradiation, but the kinetics are affected. The effect is often more pronounced at higher irradiation doses. iaea.org For example, in studies on similar oxalate compounds, data analysis revealed that the decomposition of irradiated samples still followed established solid-state reaction models, but with increased rate constants. iaea.org

Computational and Theoretical Investigations of Manganese Oxalate Dihydrate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of solid-state materials. researchgate.netuni-ulm.de It is used to analyze the structural and electronic properties of manganese complexes by modeling the electron density. nih.govresearchgate.net DFT calculations, particularly with hybrid functionals, have proven effective in describing the properties of d-metal oxides and related compounds. nih.gov

DFT calculations are employed to determine the most stable geometric structure of manganese oxalate (B1200264) dihydrate by optimizing the atomic coordinates to find the minimum energy configuration. acs.orgnih.gov The optimized structural parameters obtained from these calculations can then be compared with experimental data from techniques like X-ray diffraction (XRD) to validate the computational model. acs.org For manganese(II) oxalate hydrates, DFT has been successfully used to obtain relaxed structures for both isolated molecules and crystalline forms. acs.org

Once the optimized geometry is obtained, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. researchgate.net These theoretical calculations are crucial for assigning the vibrational modes observed in experimental spectra. researchgate.netresearchgate.net A comprehensive analysis of the IR and Raman spectra of manganese(II) oxalate hydrates has been performed using DFT, providing valuable information for the characterization of these species. acs.org The comparison between theoretical and measured vibrational frequencies shows only small differences, confirming the accuracy of the computational approach. acs.org

Interactive Data Table: Predicted Vibrational Frequencies for Mn-O and C-O Bonds in Manganese Oxalate Dihydrate

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Experimental Correlation
Symmetric C-O Stretch1315-1320IR/Raman
Asymmetric C-O Stretch1600-1640IR/Raman
Mn-O Stretch300-500IR/Raman
O-C-O Bending780-820IR/Raman
Water Libration Modes500-700IR/Raman

DFT is a powerful tool for investigating the electronic structure, including charge distribution and spin states, of manganese complexes. nih.gov Calculations can reveal the nature of chemical bonding, the degree of covalency between manganese and the oxalate ligand, and the distribution of electron density throughout the molecule. nih.govnih.gov For manganese oxides, DFT+U methods are often used to accurately model the localized 3d electrons of the Mn ions. uni-ulm.de

The magnetic properties of manganese compounds are of significant interest. DFT can be used to calculate magnetic coupling parameters, which describe the nature and strength of magnetic interactions (ferromagnetic or antiferromagnetic) between manganese centers. researchgate.netnih.gov In dinuclear manganese complexes, DFT combined with the broken-symmetry approach is used to calculate the Heisenberg spin coupling parameters (J). nih.gov These calculations are essential for understanding the magnetic behavior of materials and correlating it with their structure. researchgate.net The total magnetic moment of the unit cell and the individual magnetic moments on the manganese atoms can be determined, providing a complete picture of the material's magnetic state. chemrevlett.com

Molecular Dynamics Simulations for Dehydration Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly useful for investigating dynamic processes such as the dehydration of crystalline hydrates. cam.ac.ukacs.org While DFT is more suited for determining the energies of stable structures, MD simulations can effectively probe the mechanistic aspects of dehydration. cam.ac.uk

In the context of this compound, MD simulations can model the process of water molecules leaving the crystal lattice as a function of temperature. By simulating the system at various temperatures, researchers can observe the pathways of water diffusion, identify intermediate states, and understand the structural transformations that occur upon dehydration. cam.ac.uk These simulations provide insights into the kinetics and thermodynamics of the dehydration process at a molecular level, which can be difficult to obtain solely from experimental techniques that measure macroscopic properties. cam.ac.ukosti.gov

First-Principles Calculations for NMR Parameters

First-principles calculations, which are based on quantum mechanics without empirical parameters, are increasingly used to predict Nuclear Magnetic Resonance (NMR) parameters. ox.ac.ukst-and.ac.uk These methods, often based on DFT, can calculate chemical shifts and quadrupolar couplings for a given crystal structure. st-and.ac.ukst-andrews.ac.uk The Gauge-Including Projector Augmented Wave (GIPAW) method, for instance, has enabled the accurate calculation of magnetic shielding in periodic solid-state systems. st-andrews.ac.uk

For this compound, these calculations can provide a precise interpretation of experimental solid-state NMR spectra. ox.ac.uk By computing NMR parameters for a proposed structure, researchers can confirm spectral assignments, extract parameters that are difficult to measure experimentally, and gain a deeper understanding of the local atomic environment around the manganese, carbon, oxygen, and hydrogen nuclei. st-and.ac.ukst-andrews.ac.uk This synergy between computational prediction and experimental measurement is a cornerstone of the field known as "NMR crystallography". st-andrews.ac.uk The accuracy of these predictions depends on factors such as the quality of the geometry optimization and the choice of the DFT functional. nih.govnih.gov

Modeling of Substrate Binding in Mn-Oxalate Complexes (e.g., Oxalate Decarboxylase)

Computational modeling is instrumental in understanding enzymatic reactions involving manganese and oxalate. Oxalate decarboxylase (OxDC), an enzyme that converts oxalate to formate and carbon dioxide, contains a manganese ion in its active site that is critical for substrate recognition and catalysis. nih.gov Modeling studies, including docking and DFT calculations, are used to investigate how the oxalate substrate binds to this Mn(II) ion. nih.govnih.gov

A key question in the study of OxDC has been the coordination mode of the oxalate substrate. Computational models have explored both monodentate and bidentate binding modes. nih.gov In the monodentate model, only one oxygen atom from the oxalate coordinates with the manganese ion, leaving a site for dioxygen to bind, which was long thought to be part of the mechanism. acs.org In the bidentate model, two oxygen atoms from the oxalate bind to the manganese. nih.gov Recent studies combining 13C-electron nuclear double resonance (ENDOR) experiments with DFT calculations have provided strong evidence for a bidentate binding mode. nih.gov DFT geometry optimization of a minimal active site model showed the bidentate structure to be energetically preferred by approximately 4.7 kcal/mol over the monodentate form. This finding has significant implications for the enzymatic mechanism, suggesting that dioxygen may not bind to the same Mn(II) ion as the substrate. nih.gov

Interactive Data Table: Comparison of Oxalate Binding Models in Oxalate Decarboxylase

FeatureMonodentate Binding ModelBidentate Binding Model
CoordinationOne oxygen from oxalate binds to Mn(II).Two oxygens from oxalate bind to Mn(II). nih.gov
Dioxygen BindingAllows for a vacant coordination site for O₂. acs.orgPrevents O₂ from binding to the same Mn(II) ion. nih.gov
Energetic Stability (DFT)Less stable.Energetically preferred by ~4.7 kcal/mol.
Experimental SupportPreviously assumed in many mechanistic schemes. Supported by recent ENDOR experiments. nih.gov

Advanced Material Applications Derived from Manganese Oxalate Dihydrate Precursors

Synthesis of Manganese Oxide Nanoparticles (MnO, Mn₂O₃, Mn₃O₄)

The thermal decomposition of manganese oxalate (B1200264) dihydrate is a widely employed method for producing various manganese oxide nanoparticles. The choice of decomposition environment and temperature allows for precise control over the final product's oxidation state, crystal structure, and morphology.

The synthesis of single-phase manganese oxide nanoparticles—such as manganese(II) oxide (MnO), manganese(III) oxide (α-Mn₂O₃), and manganese(II,III) oxide (Mn₃O₄)—can be achieved by carefully controlling the atmosphere and temperature during the thermal treatment of a manganese oxalate precursor. rsc.orgepa.govrsc.org The precursor itself, often synthesized as nanorods via methods like reverse-micellar synthesis, can influence the morphology of the final oxide product. rsc.orgresearchgate.net

The decomposition process in different atmospheres directly dictates the resulting manganese oxide phase. rsc.org In an inert nitrogen atmosphere, decomposition yields Mn₃O₄, while in air, the more oxidized α-Mn₂O₃ is formed. rsc.org To obtain the least stable oxide, MnO, the decomposition must be carried out in a vacuum to prevent oxidation. rsc.org Research has shown that the crystalline structure of the initial manganese oxalate hydrate (B1144303) can also influence the final products; for instance, annealing the monoclinic dihydrate form at 450°C can lead to a complete transformation to Mn₃O₄, whereas the orthorhombic trihydrate form may yield a mixture of Mn₃O₄ and Mn₂O₃ under similar conditions. researchgate.net

The morphology of the precursor is often well-preserved after calcination. Studies using scanning electron microscopy have shown that rhombus-like polyhedral crystals of manganese oxalate dihydrate retain their fundamental shape after decomposition, though their surfaces become rougher. researchgate.netresearchgate.net

Below is a data table summarizing the conditions for synthesizing specific manganese oxide nanoparticles from a manganese oxalate precursor.

Target OxideParticle SizeCrystal PhaseDecomposition ConditionsSource(s)
MnO~28 nmCubic~10⁻⁵ torr vacuum, 500°C for 12 hours rsc.orgrsc.org
α-Mn₂O₃~50 nmCubicAir, 450°C for 6 hours rsc.orgrsc.org
Mn₃O₄~100 nmSpinelNitrogen atmosphere, 500°C for 8 hours rsc.orgrsc.org

Manganese oxalate is an excellent precursor for creating nanoporous manganese oxides with high surface areas and well-defined pore structures. researchgate.net This is achieved through a controlled, template-free thermal decomposition process that prevents significant material shrinkage as gaseous products like CO and CO₂ are released. researchgate.net

By adjusting the calcination temperature, it is possible to tailor the porosity of the resulting manganese oxide. For example, calcination at optimal temperatures between 300°C and 350°C can produce microporous manganese oxides. researchgate.net Increasing the temperature to 400°C leads to the formation of mesoporous and more crystallized Mn₂O₃. researchgate.net These porous materials exhibit high surface areas, with values as high as 355 m²/g reported, and narrow pore size distributions, which are highly desirable for applications in catalysis and energy storage. researchgate.netrsc.org

Development of Manganese-Based Catalysts from Oxalate Precursors

Manganese oxides derived from oxalate precursors are effective catalysts for various chemical reactions, particularly in environmental applications such as the oxidation of carbon monoxide (CO) and volatile organic compounds (VOCs). rsc.orgchemimpex.commdpi.com The oxalate route allows for the synthesis of catalysts with high surface area and specific distributions of manganese oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺), which are crucial for catalytic activity. rsc.org

In the complete oxidation of VOCs like benzene, toluene, and o-xylene, mesoporous manganese oxides prepared via the oxalate route have demonstrated superior performance compared to those prepared by other methods. rsc.org The high catalytic activity is linked to good low-temperature reducibility and an optimal ratio of surface Mn⁴⁺/Mn²⁺, which facilitates the redox cycle essential for oxidation. rsc.org

Furthermore, the thermal decomposition of mixed-metal oxalates, such as manganese-cerium oxalates, is a successful strategy for producing highly active nanocrystalline catalysts for CO oxidation. mdpi.comsemanticscholar.orgresearchgate.net This method yields Mn-Ce solid solutions with particle sizes in the range of 4–6 nm. mdpi.com The catalytic performance is strongly dependent on the manganese content, with the best results often observed at around 50 at.% Mn, attributed to a combination of high specific surface area and the formation of the solid solution phase. mdpi.comsemanticscholar.org

Role in Electrochemical Material Precursors (e.g., Lithium-ion Battery Cathodes, Supercapacitors)

This compound is a key precursor in the synthesis of advanced electrode materials for energy storage devices like lithium-ion batteries and supercapacitors. chemimpex.com

For lithium-ion batteries, the oxalate co-precipitation method is a viable route for producing chemically homogenous precursors for lithium- and manganese-rich cathode materials. binghamton.edusemanticscholar.org This technique is an alternative to the more common hydroxide (B78521) and carbonate co-precipitation processes and allows for the formation of a continuous solid solution of transition metal oxalates. binghamton.edu However, careful control of reaction parameters like pH is necessary due to the differing solubilities of the metal oxalates (e.g., manganese oxalate is more soluble than nickel oxalate, especially at low pH). binghamton.eduresearchgate.net Cathode materials synthesized from these oxalate precursors have shown satisfactory electrochemical performance, delivering high capacity. binghamton.eduscispace.com

In the field of supercapacitors, manganese oxides are regarded as highly promising electrode materials due to their high theoretical capacitance, low cost, and environmental friendliness. researchgate.net The nanoporous manganese oxides synthesized from manganese oxalate precursors are particularly suitable for this application. researchgate.net Their high surface area and defined pore structure facilitate efficient ion movement and provide a large number of active sites for faradaic reactions, contributing to enhanced energy storage performance. researchgate.netresearchgate.net

Precursor for Advanced Ceramics and Pigments

Manganese oxalate serves as a precursor for producing manganese-based materials used in advanced ceramics and pigments. chemimpex.com Thermal decomposition of the oxalate yields manganese oxides, which are foundational components in many ceramic formulations. Advanced ceramics are materials with highly controlled compositions and refined microstructures that lead to specific, superior properties for technical applications. ossila.com

In the pigment industry, manganese compounds are used to create a range of colors from brown to black. icrc.ac.ir For example, manganese aluminate (MnAl₂O₄), a type of spinel, is a stable brown ceramic pigment. The synthesis of such mixed-metal oxide pigments often involves the calcination of precursor materials. By starting with manganese oxalate, one can first produce finely divided manganese oxide particles, which can then be reacted with other metal oxides (like alumina) at high temperatures to form the desired ceramic pigment. icrc.ac.ir

Environmental and Biogeochemical Research Involving Manganese Oxalate Dihydrate

Biomineralization of Manganese Oxalate (B1200264) Dihydrate by Microorganisms (e.g., Aspergillus niger)

The formation of manganese oxalate dihydrate through biological processes, known as biomineralization, is a phenomenon primarily associated with fungi. Microorganisms, particularly filamentous fungi like Aspergillus niger and Serpula himantioides, are capable of precipitating manganese oxalates from their environment. This process is a result of the fungus's metabolic activity, where it secretes organic acids, most notably oxalic acid.

The mechanism involves the fungus first solubilizing insoluble manganese oxides present in the substrate. amazonaws.com A. niger, for example, achieves this by acidifying its immediate environment through the production of metabolites. amazonaws.com Once the manganese is in a soluble form (Mn(II)), it reacts with the secreted oxalic acid, leading to the precipitation of manganese oxalate crystals. mdpi.com Studies have shown that this biomineralization can be a detoxification strategy for the fungus, as it immobilizes potentially toxic concentrations of soluble manganese into stable, crystalline forms. mdpi.com

Research has observed the formation of these biominerals directly associated with fungal biomass, sometimes creating sheaths of this compound (also known as the mineral lindbergite) around the fungal hyphae. mdpi.com In some cases, the formation of manganese oxalate trihydrate (falottaite) is an intermediate step, which subsequently transforms into the more stable dihydrate form. amazonaws.com

Transformation of Manganese-Bearing Minerals by Biological Processes into Manganese Oxalates

Microorganisms are key agents in the weathering and transformation of minerals in the Earth's crust. Fungi, through the production of oxalic acid, can actively transform manganese-bearing minerals into manganese oxalates. This has been demonstrated in laboratory studies using minerals such as todorokite and kutnohorite. geoscienceworld.org

The process begins with the fungal leaching of cations from the mineral structure. Aspergillus niger, for instance, has been shown to preferentially leach calcium ions over manganese ions from Mn,Ca-bearing minerals, leading to an initial crystallization of calcium oxalates. geoscienceworld.org Subsequently, as manganese ions are solubilized, they react with the oxalic acid to form manganese oxalates like lindbergite (dihydrate) and falottaite (trihydrate). geoscienceworld.org

This transformation is a complex interplay of solubilization and crystallization processes influenced by factors such as the composition of the primary mineral and the pH of the microenvironment, which is controlled by the fungus. geoscienceworld.org For example, the crystallization of manganese oxalates on the surface of kutnohorite occurs in a more acidic medium compared to todorokite. geoscienceworld.org This fungal-mediated mineral transformation is a significant aspect of bioweathering and contributes to the formation of secondary minerals in soils and geological environments.

Microbial Transformation of Manganese Minerals into Oxalates
MicroorganismInitial Manganese Mineral/CompoundResulting Manganese Oxalate FormKey FindingsReference
Aspergillus nigerTodorokite, KutnohoriteLindbergite (dihydrate), Falottaite (trihydrate)Fungus alters Mn,Ca-bearing minerals through solubilization and crystallization, forming Ca- and Mn-oxalates. geoscienceworld.org
Aspergillus nigerMnO₂, Mn₂O₃Manganese OxalateFungus solubilizes manganese oxides, leading to the precipitation of manganese oxalate biominerals. amazonaws.com
Serpula himantioidesBirnessiteManganese oxalate trihydrate, transforming to this compoundInitial formation of the trihydrate form was observed, which later converted to the dihydrate. amazonaws.com
Aspergillus nigerMn(IV)-oxideLindbergite (dihydrate)Formation of biogenic manganese oxalate crystals was most apparent in media supplemented with Mn(IV)-oxide. mdpi.com

Role in Geochemical Cycles and Environmental Processes of Manganese

The microbial production of manganese oxalate is a crucial, though perhaps underappreciated, component of the biogeochemical cycling of manganese. amazonaws.com The manganese cycle involves the transformation of manganese between its various oxidation states, primarily between the soluble Mn(II) and insoluble Mn(III/IV) oxides. wikipedia.orgnih.gov Microorganisms, including both bacteria and fungi, are central to these transformations. wikipedia.orgjst.go.jp

Fungi contribute significantly to the reductive part of the cycle. While many bacteria can oxidize Mn(II) to form manganese oxides, fungi excel at solubilizing these oxides. amazonaws.com They achieve this by producing metabolites like oxalic acid, which act as reductants, converting Mn(IV) to Mn(II). amazonaws.com This dissolution of manganese oxides remobilizes manganese into the environment.

The subsequent precipitation of the solubilized manganese as this compound represents a temporary sink for manganese. It effectively removes manganese from the soluble pool and sequesters it in a solid, crystalline form. The stability and fate of this biogenic manganese oxalate then influence the local geochemistry. Over time, other microorganisms can potentially degrade the oxalate, re-releasing Mn(II) into the environment to continue the cycle. amazonaws.com This fungal-driven pathway of oxide dissolution followed by oxalate precipitation influences the mobility, bioavailability, and speciation of manganese in terrestrial and aquatic environments. amazonaws.com

Environmental Remediation Applications (e.g., Manganese Recovery from Wastewater)

The ability to precipitate manganese as this compound has promising applications in environmental remediation, particularly for the treatment of industrial wastewater containing high concentrations of dissolved manganese. cabidigitallibrary.org Traditional methods for manganese removal often require high pH levels and can be energy-intensive. cabidigitallibrary.org Precipitation with oxalic acid offers an alternative that can be effective at a lower pH. cabidigitallibrary.org

A study on recovering manganese from wastewater demonstrated that manganese cations can be effectively precipitated as this compound (MnC₂O₄·2H₂O) using oxalic acid under controlled pH conditions. cabidigitallibrary.org The research identified optimal parameters for achieving high recovery yields. This method successfully reduced manganese concentration from 50 mg/L to 12.1 mg/L, achieving a recovery yield of up to 92.5%. cabidigitallibrary.org The recovered manganese oxalate is a stable solid that can be easily separated from the water. cabidigitallibrary.org

This approach has potential applications for treating effluents from industries such as machine building and pharmaceuticals, where manganese may be present in wastewater streams. cabidigitallibrary.org Furthermore, the principles of fungal leaching and oxalate precipitation are being explored for biotechnologies aimed at the enrichment of low-grade manganese ores, which can be considered a form of environmental resource management. geoscienceworld.org

Optimal Conditions for Manganese Recovery from Wastewater via Oxalate Precipitation
ParameterOptimal ConditionEffect on Recovery YieldReference
pH~5.5Allows for efficient precipitation at a lower pH compared to traditional methods using NaOH or Ca(OH)₂. cabidigitallibrary.org
Temperature80 °CThe recovery yield increased with temperature, rising from 84.5% at 60 °C to 92.5% at 80 °C. cabidigitallibrary.org
Oxalic Acid Amount15% excessA moderate excess of oxalic acid was found to streamline the precipitation process and ensure high efficiency. cabidigitallibrary.org

Analytical Methodologies Utilizing Manganese Oxalate Dihydrate

Reagent for Oxalate (B1200264) Level Determination in Environmental and Food Samples

While manganese oxalate dihydrate may not be directly used as the titrant, the fundamental chemistry involving manganese ions is pivotal in the determination of oxalate levels in environmental and food samples. The most prominent method is permanganate (B83412) titration, a redox titration technique where potassium permanganate (KMnO₄) is used to oxidize oxalate ions. scribd.com

2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O scribd.com

In this titration, the intensely purple permanganate ion (MnO₄⁻) is reduced to the nearly colorless manganese(II) ion (Mn²⁺). As the permanganate solution is added to the oxalate-containing sample, the purple color disappears as long as oxalate is present. The endpoint of the titration is reached when all the oxalate has been consumed, and the next drop of permanganate imparts a persistent faint pink color to the solution. scribd.com

Detailed Research Findings:

A common application of this method is the determination of oxalate content in food, particularly in vegetables known to have high oxalate concentrations, such as spinach. conferenceworld.in The procedure typically involves:

Extraction of oxalate from the food sample, often using a dilute acid like sulfuric acid. conferenceworld.in

Heating the acidic extract to a temperature of around 60-70°C to ensure a sufficiently rapid reaction rate. nih.gov

Titration of the hot solution with a standardized solution of potassium permanganate until the endpoint is reached. conferenceworld.in

The catalytic role of Mn²⁺ is crucial for the efficiency of this titration. The reaction initially proceeds slowly, but as Mn²⁺ is formed, the reaction accelerates. scribd.com

Another analytical approach is spectrophotometry, which can be used to quantify oxalate based on its reaction with a colored reagent. One such method involves the catalytic effect of manganese(II) ions on the oxidation of a dye by an oxidizing agent in the presence of oxalate. For instance, a spectrophotometric titration method has been developed for the determination of oxalic acid in dietary sources through its reaction with hexavalent chromium in the presence of Mn(II) as a catalyst. core.ac.ukiiste.org The decrease in the absorbance of the colored Cr(VI) solution is proportional to the oxalate concentration. iiste.org

Table 1: Oxalate Content in Selected Vegetables Determined by Permanganate Titration

VegetableOxalate Content (mg/g of dry weight)Reference
Ethiopian Collard Green (raw)24.15 ± 0.565 iiste.org
Ethiopian Collard Green (cooked)12.05 ± 0.183 iiste.org
Cabbage (raw)16.72 ± 0.388 iiste.org
Cabbage (cooked)9.50 ± 0.424 iiste.org
Lettuce (raw)14.44 ± 0.183 iiste.org
Beetroot (raw)15.77 ± 0.175 iiste.org

Application in Analytical Methods for Manganese Detection and Quantification

The formation of the sparingly soluble salt, manganese oxalate, provides a basis for the gravimetric and volumetric determination of manganese. By precipitating manganese ions from a solution as manganese oxalate, the amount of manganese can be accurately quantified.

This principle is particularly useful in the analysis of industrial wastewater, where monitoring manganese levels is essential for environmental compliance. A method for recovering manganese from wastewater involves its precipitation as manganese oxalate by the addition of oxalic acid. cabidigitallibrary.org The efficiency of this precipitation is dependent on several factors, including pH, temperature, and the amount of oxalic acid added. cabidigitallibrary.org

Detailed Research Findings:

Research on the recovery of manganese from industrial wastewater has demonstrated the effectiveness of oxalate precipitation. The optimal conditions for this process have been investigated to maximize the yield of manganese recovery. The key steps in this analytical application include:

Adjusting the pH of the manganese-containing solution to an optimal value, typically around 5.5. cabidigitallibrary.org

Adding a controlled excess of oxalic acid to ensure the complete precipitation of manganese ions as manganese oxalate. cabidigitallibrary.org

Allowing sufficient time for the precipitate to form and settle. cabidigitallibrary.org

Filtering, drying, and weighing the manganese oxalate precipitate. Alternatively, the amount of manganese in the remaining solution can be measured to determine the amount precipitated. cabidigitallibrary.org

The recovery yield of manganese is influenced by reaction conditions. For instance, increasing the temperature can enhance the recovery rate. The amount of excess oxalic acid also plays a crucial role; a 15% excess has been found to be effective for streamlining the synthesis of manganese oxalate for this purpose. cabidigitallibrary.org

Table 2: Recovery Yield of Manganese from Wastewater via Oxalate Precipitation under Varying Conditions

ConditionParameterManganese Recovery Yield (%)Reference
Temperature40 °C- cabidigitallibrary.org
60 °C84.5
80 °C92.5
pH5.5Up to 92.5 cabidigitallibrary.org
Excess Oxalic Acid15%Streamlined Synthesis cabidigitallibrary.org

Q & A

Q. What are the recommended methods for synthesizing manganese oxalate dihydrate in laboratory settings?

this compound (MnC₂O₄·2H₂O) is typically synthesized via precipitation by reacting manganese salts (e.g., MnCl₂ or MnSO₄) with oxalic acid under controlled pH and temperature. For instance, mixing aqueous solutions of Mn²⁺ ions with stoichiometric oxalic acid at 60–80°C yields crystalline precipitates. Post-synthesis, the product is filtered, washed with deionized water, and dried at ambient or low-heat conditions to retain hydration. Homogenization using agate mortars and pre-sintering steps (~500°C) may be employed for precursor preparation in advanced applications like ferrite synthesis .

Q. What safety precautions should be taken when handling this compound in laboratory experiments?

this compound is classified as acutely toxic (H302, H312). Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust.
  • Spill Management: Collect spills using spark-proof tools and dispose in approved waste containers. Avoid water-based extinguishers; use dry chemical or CO₂ .
  • Emergency Protocols: For ingestion, rinse the mouth and seek medical attention immediately. Skin contact requires thorough washing with soap and water .

Q. Which characterization techniques are most effective for confirming the purity and structure of this compound?

  • X-ray Diffraction (XRD): Confirms crystallinity and phase purity by matching peaks with reference data (e.g., JCPDS) .
  • Thermogravimetric Analysis (TGA): Determines dehydration and decomposition behavior. MnC₂O₄·2H₂O typically loses water at ~100°C and decomposes to MnO or Mn₃O₄ above 300°C .
  • FTIR Spectroscopy: Identifies oxalate ligand vibrations (e.g., C=O stretching at 1600–1700 cm⁻¹) .
  • Elemental Analysis: Validates Mn content (~30% by weight) via ICP-OES or titration .

Advanced Research Questions

Q. How can non-isothermal kinetic models be applied to analyze the thermal decomposition of this compound?

Non-isothermal decomposition kinetics are studied using TGA data fitted to models like:

  • Kissinger Method: Estimates activation energy (EaE_a) from peak shifts in derivative TGA curves at varying heating rates .
  • Ozawa-Flynn-Wall (OFW): Uses integral methods to calculate EaE_a without assuming a reaction mechanism .
  • Coats-Redfern Equation: Identifies the most probable reaction mechanism (e.g., diffusion-controlled or nucleation-growth) by comparing linearity of ln[g(α)/T2]\ln[g(\alpha)/T^2] vs. 1/T1/T plots . Reported EaE_a values range from 120–180 kJ/mol, depending on experimental conditions and sample purity .

Q. What are the conflicting interpretations in the thermal decomposition pathways of this compound, and how can they be resolved methodologically?

Discrepancies arise in intermediate phases and final products:

  • Some studies propose direct decomposition to Mn₃O₄ via MnC₂O₄ → MnO → Mn₃O₄ , while others suggest MnO₂ formation under oxidative atmospheres .
  • Contradictions stem from differences in heating rates, atmosphere (N₂ vs. air), and sample morphology. Resolution: Use coupled techniques like TGA-DSC-MS to monitor gas evolution (CO, CO₂) and correlate with intermediate phases. Controlled atmosphere studies (e.g., O₂ partial pressure) can clarify oxidation pathways .

Q. What role does this compound play in the synthesis of manganese-doped ferrites, and what experimental parameters are critical for phase purity?

MnC₂O₄·2H₂O serves as a precursor in solid-state synthesis of spinel ferrites (e.g., Mn₁₋ₓZnₓFe₂O₄). Key steps include:

  • Precursor Mixing: Homogenize MnC₂O₄·2H₂O with FeC₂O₄·2H₂O and ZnC₂O₄·2H₂O in stoichiometric ratios .
  • Calcination: Pre-sinter at 500°C to remove organics, followed by high-temperature firing (1000–1200°C) to form single-phase spinels.
  • Cooling Rate: Slow cooling (2–5°C/min) prevents phase segregation. XRD and magnetic hysteresis loops validate phase purity and cation distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.